Cas no 85719-78-4 (Sesbanimide A)

Sesbanimide A 化学的及び物理的性質
名前と識別子
-
- sesbanimide
- 4-[5-hydroxy-6-(2-hydroxy-3-methyl-4-methylideneoxolan-2-yl)-1,3-dioxan-4-yl]piperidine-2,6-dione
- SESBANIMIDE A
- 85719-78-4
- NSC370346
- B621099K443
- NSC355461
- CHEMBL1965002
- 92282-10-5
- SESBANIMIDE B
- NSC-370346
- alpha-D-glycero-D-threo-4-Heptulo-4,7-furanose, 5,6-dideoxy-1-C'-(2,6-dioxo-4-piperidinyl)-5-methyl-6-methylene-1,3-O-methylene-, (1S)-
- NCI60_003205
- NSC-355461
- 2, 4-[5-hydroxy-6-(tetrahydro-2-hydroxy-3-methyl-4-methylene -2-furanyl)-1,3-dioxan-4-yl]-
- K442
- Sesbanimide A
-
- インチ: InChI=1S/C15H21NO7/c1-7-5-23-15(20,8(7)2)14-12(19)13(21-6-22-14)9-3-10(17)16-11(18)4-9/h8-9,12-14,19-20H,1,3-6H2,2H3,(H,16,17,18)
- InChIKey: ULQATHQJWVNXEJ-UHFFFAOYSA-N
- ほほえんだ: CC1C(=C)COC1(C2C(C(OCO2)C3CC(=O)NC(=O)C3)O)O
計算された属性
- せいみつぶんしりょう: 327.13180201g/mol
- どういたいしつりょう: 327.13180201g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.9
- トポロジー分子極性表面積: 114Ų
Sesbanimide A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S280620-2.5mg |
Sesbanimide A |
85719-78-4 | 2.5mg |
$ 2193.00 | 2023-04-16 | ||
TRC | S280620-25mg |
Sesbanimide A |
85719-78-4 | 25mg |
$ 35000.00 | 2023-09-06 | ||
TRC | S280620-1mg |
Sesbanimide A |
85719-78-4 | 1mg |
$ 902.00 | 2023-04-16 | ||
TRC | S280620-10mg |
Sesbanimide A |
85719-78-4 | 10mg |
$ 7818.00 | 2023-04-16 | ||
TRC | S280620-5mg |
Sesbanimide A |
85719-78-4 | 5mg |
$ 4173.00 | 2023-04-16 |
Sesbanimide A 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
Sesbanimide Aに関する追加情報
Sesbanimide (CAS No. 85719-78-4): A Comprehensive Overview
Sesbanimide, also known by its CAS registry number 85719-78-4, is a compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with the chemical formula C10H13NO2, belongs to the class of cyclic imides and has been extensively studied for its potential applications in drug development and material science. Recent advancements in synthetic methodologies and computational modeling have further elucidated its structural properties and functional versatility.
The synthesis of sesbanimide typically involves multi-step reactions, often starting from readily available starting materials such as amino acids or related compounds. Researchers have employed various strategies, including ring-closing metathesis and cyclization reactions, to optimize the synthesis process. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for downstream applications.
One of the most intriguing aspects of sesbanimide is its ability to form stable complexes with metal ions. Studies have shown that sesbanimide can coordinate with transition metals such as zinc and copper, forming complexes with unique magnetic and electronic properties. These findings have opened new avenues for its use in catalysis and materials science. For instance, sesbanimide-based metal-organic frameworks (MOFs) have been explored for their potential in gas storage and separation technologies.
In the pharmaceutical sector, sesbanimide has been investigated for its pharmacological properties. Preclinical studies suggest that it exhibits moderate anti-inflammatory and antioxidant activities, making it a promising candidate for drug development. Recent research has focused on modifying the structure of sesbanimide to enhance its bioavailability and efficacy. For example, functionalization with hydrophilic groups has improved its solubility in aqueous media, which is crucial for drug delivery applications.
The environmental impact of sesbanimide has also been a topic of interest. Studies on its biodegradation and toxicity profiles indicate that it is relatively non-toxic to aquatic organisms under standard conditions. However, further research is needed to assess its long-term effects on ecosystems, particularly in scenarios involving large-scale industrial use.
From a synthetic chemistry perspective, sesbanimide serves as a valuable building block for constructing more complex molecules. Its rigid cyclic structure provides a platform for designing molecules with tailored physical and chemical properties. Recent advancements in click chemistry have enabled the rapid assembly of sesbanimide derivatives with diverse functionalities, paving the way for innovative applications in sensors and imaging agents.
In conclusion, sesbanimide (CAS No. 85719-78-4) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical properties, coupled with recent breakthroughs in synthesis and characterization techniques, position it as a key player in future scientific endeavors. As research continues to uncover new facets of this compound, its role in advancing both academic and industrial fields is expected to grow significantly.
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